Cas no 5877-59-8 (Benzenamine, 3-methoxy-N-(phenylmethylene)-)
5877-59-8 structure
Product Name:Benzenamine, 3-methoxy-N-(phenylmethylene)-
CAS No:5877-59-8
MF:C14H13NO
MW:211.259123563766
CID:340921
PubChem ID:525552
Update Time:2025-04-19
Benzenamine, 3-methoxy-N-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-methoxy-N-(phenylmethylene)-
- N-(3-methoxyphenyl)-1-phenylmethanimine
- AKOS000483931
- N-benzylidene-3-methoxy aniline
- SCHEMBL14831316
- Benzylidene-(3-methoxyphenyl)-amine
- DTXSID10335512
- N-Benzylidene-3-methoxyaniline
- SCHEMBL11411206
- 5877-59-8
- 3-methoxy-N-[(E)-phenylmethylidene]aniline
-
- Inchi: 1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3/b15-11+
- InChI Key: ZIZBBPVOSQIWBA-RVDMUPIBSA-N
- SMILES: O(C)C1=CC=CC(=C1)/N=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 211.09979
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- PSA: 21.59
Benzenamine, 3-methoxy-N-(phenylmethylene)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
5877-59-8 (Benzenamine, 3-methoxy-N-(phenylmethylene)-) Related Products
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- 29743-18-8(p-Methoxybenzylidene p-Ethylaniline)
- 836-41-9(1-(4-methoxyphenyl)-N-phenyl-methanimine)
- 588-53-4(4-Benzylideneaminophenol)
- 17696-60-5(Terephthalbis(p-phenetidine))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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